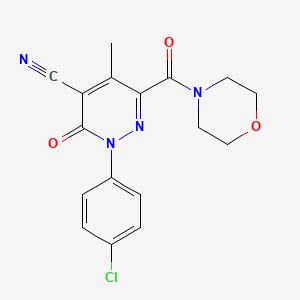![molecular formula C20H19Cl2NO B11502960 (3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11502960.png)
(3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-DICHLOROPHENYL)-6-METHOXY-9-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENYL)-6-METHOXY-9-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can be achieved through several methods, including:
Activated Alkyne-Based Reactions: This method involves the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of a catalyst such as triphenylphosphine (PPh3).
Intramolecular Friedel–Crafts Reaction: This method uses aromatic amines and diethyl acetylenedicarboxylate, followed by a polyphosphoric acid (PPA)-catalyzed intramolecular Friedel–Crafts reaction.
Cu-Catalyzed Reactions: This method involves the reaction between N-alkyl- or N-arylanilines and activated alkynes in the presence of triflic acid and a copper catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENYL)-6-METHOXY-9-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: Cl2, Br2, HNO3, H2SO4
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-(2,4-DICHLOROPHENYL)-6-METHOXY-9-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENYL)-6-METHOXY-9-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with various molecular targets and pathways:
DNA Gyrase and Topoisomerase IV Inhibition: Similar to other quinoline derivatives, this compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA complex and subsequent bacterial cell death.
Antiviral Activity: The compound can interfere with viral replication by targeting viral enzymes and proteins.
Anticancer Activity: It can induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Quinolone: Contains a carbonyl group at the 4-position, widely used as antibiotics.
Isoquinoline: Similar to quinoline but with the nitrogen atom at a different position, used in the synthesis of various pharmaceuticals.
Uniqueness
4-(2,4-DICHLOROPHENYL)-6-METHOXY-9-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19Cl2NO |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
(3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C20H19Cl2NO/c1-11-6-9-17(24-2)20-18(11)13-4-3-5-14(13)19(23-20)15-8-7-12(21)10-16(15)22/h3-4,6-10,13-14,19,23H,5H2,1-2H3/t13-,14+,19-/m1/s1 |
InChI Key |
QKSSIIHHEJHJIV-BIENJYKASA-N |
Isomeric SMILES |
CC1=C2[C@@H]3C=CC[C@@H]3[C@@H](NC2=C(C=C1)OC)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=C2C3C=CCC3C(NC2=C(C=C1)OC)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11502880.png)
![6,9-Bis(p-tolyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11502882.png)
![2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11502887.png)
![3-cyclohexyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11502897.png)
![1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B11502904.png)
![ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate](/img/structure/B11502909.png)
![Tetrahydropyrazolo[1,2-a][1,2,4]triazole-1-thione, 2-(4-methoxyphenyl)-3-p-tolyl-](/img/structure/B11502916.png)
![N-(2,4-difluorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11502924.png)
![N-[4-(5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-b]pyrrol-1-yl)-2,5-diethoxyphenyl]benzamide](/img/structure/B11502936.png)

![[4-(4,5-Dimethoxy-2-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11502954.png)
![3-(4-Chlorophenyl)-3-{[(4-methoxyphenoxy)acetyl]amino}propanoic acid](/img/structure/B11502973.png)
![4-([(Furan-2-ylmethyl)-amino]-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B11502976.png)

